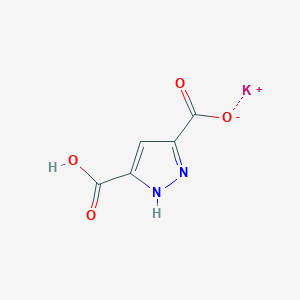
2-Nitro-3,5,6-trimethylphenol
Descripción general
Descripción
2-Nitro-3,5,6-trimethylphenol: is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, where the phenolic ring is substituted with three methyl groups and one nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3,5,6-trimethylphenol typically involves the nitration of 2,3,5-trimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-3,5,6-trimethylphenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Amino-3,5,6-trimethylphenol.
Substitution: Various halogenated, alkylated, or acylated derivatives.
Oxidation: Corresponding carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: 2-Nitro-3,5,6-trimethylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenols and quinones.
Biology and Medicine: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of phenolic compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also used as stabilizers and antioxidants in polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-3,5,6-trimethylphenol depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenolic hydroxyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparación Con Compuestos Similares
- 2-Nitrophenol
- 3-Nitrophenol
- 4-Nitrophenol
- 2,4,6-Trimethylphenol
Comparison: 2-Nitro-3,5,6-trimethylphenol is unique due to the presence of three methyl groups and one nitro group on the phenolic ring. This specific substitution pattern imparts distinct chemical and physical properties compared to other nitrophenols. For example, the presence of multiple methyl groups can increase the compound’s lipophilicity and affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the specific positioning of the nitro group can influence the compound’s biological activity and its interactions with enzymes and other molecular targets.
Propiedades
IUPAC Name |
2,3,5-trimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)8(10(12)13)9(11)7(5)3/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNBPGXHOTWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


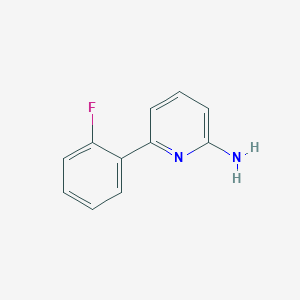
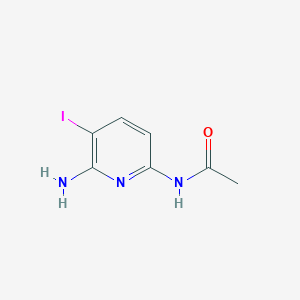
![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)


![Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate](/img/structure/B3394172.png)
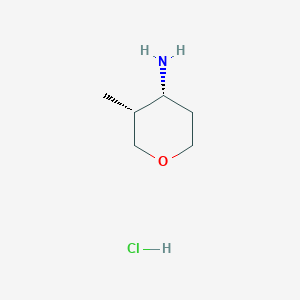
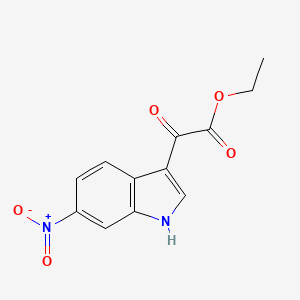
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
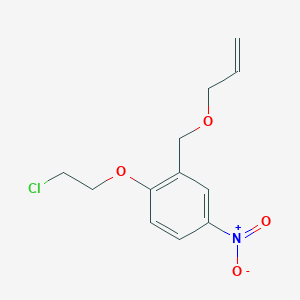

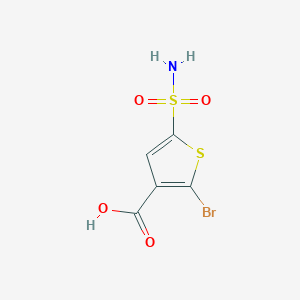
![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)
